molecular formula C23H22N4O B11306421 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-methylquinolin-4-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-methylquinolin-4-yl)methanone

Cat. No.: B11306421
M. Wt: 370.4 g/mol
InChI Key: KCNCXMUPFSQMAH-UHFFFAOYSA-N
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Description

    4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-methylquinolin-4-yl)methanone: is a heterocyclic compound with a benzimidazole core and a piperidine moiety.

  • Benzimidazoles are important pharmacophores in drug discovery due to their diverse biological activities.
  • Thiosemicarbazone, another privileged structure found in this compound, contributes to its versatility.
  • Preparation Methods

    • The compound can be synthesized in two steps:
      • React 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
      • React the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature to yield 2-[(4-(1H-benzimidazol-2-yl)sulfanyl)phenyl]methylidene)hydrazine-1-carbothioamide.
  • Chemical Reactions Analysis

    • The compound likely undergoes nucleophilic aromatic substitution reactions.
    • Common reagents include polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester for benzimidazole synthesis.
    • Major products include 2-aryl benzimidazoles.
  • Scientific Research Applications

      Antiviral: Benzimidazole derivatives exhibit antiviral activity.

      Antitumor: Potential in cancer treatment.

      Antihypertensive: May affect blood pressure regulation.

      Proton pump inhibitory: Relevant to gastrointestinal disorders.

      Anthelmintic: Used against parasitic worms.

      Antimicrobial: Effective against bacteria and fungi.

      Anti-inflammatory: May reduce inflammation.

      Enzymatic inhibition: Interacts with enzymes.

      Antioxidant: Exhibits antioxidant properties.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets and pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other benzimidazole derivatives.
    • Uniqueness lies in the combination of the benzimidazole and piperidine moieties.

    : https://www.mdpi.com/1422-8599/2021/3/M1273: https://link.springer.com/article/10.1007/s11164-012-0843-z

    Properties

    Molecular Formula

    C23H22N4O

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylquinolin-4-yl)methanone

    InChI

    InChI=1S/C23H22N4O/c1-15-14-18(17-6-2-3-7-19(17)24-15)23(28)27-12-10-16(11-13-27)22-25-20-8-4-5-9-21(20)26-22/h2-9,14,16H,10-13H2,1H3,(H,25,26)

    InChI Key

    KCNCXMUPFSQMAH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

    Origin of Product

    United States

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